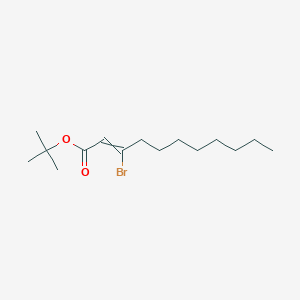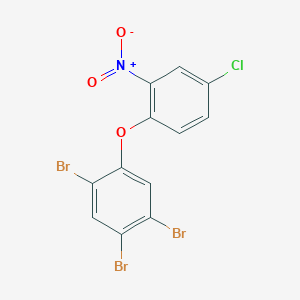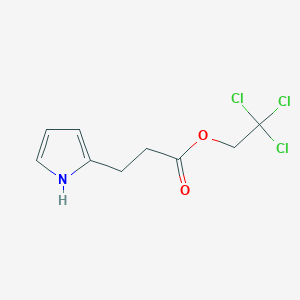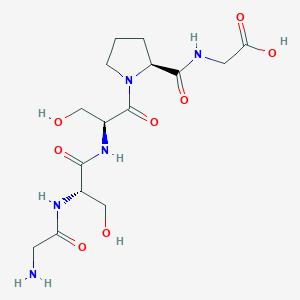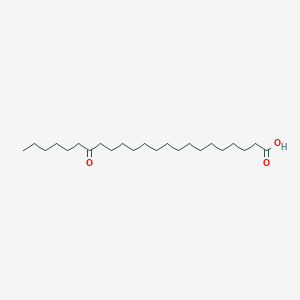
17-Oxotricosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Oxotricosanoic acid is a long-chain fatty acid with the molecular formula C23H44O3 It is a derivative of tricosanoic acid, characterized by the presence of a keto group at the 17th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-oxotricosanoic acid typically involves the oxidation of tricosanoic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the 17th carbon to a keto group.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve selective oxidation. These methods are preferred for large-scale production due to their efficiency and lower environmental impact compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 17-Oxotricosanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether.
Major Products:
Oxidation: Formation of higher carboxylic acids.
Reduction: Formation of 17-hydroxytricosanoic acid.
Substitution: Formation of various substituted tricosanoic acid derivatives.
Applications De Recherche Scientifique
17-Oxotricosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 17-oxotricosanoic acid involves its interaction with specific molecular targets and pathways. It can modulate lipid metabolism by influencing enzymes involved in fatty acid oxidation and synthesis. Additionally, its keto group allows it to participate in redox reactions, potentially affecting cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Tricosanoic Acid: The parent compound, lacking the keto group at the 17th position.
14-Oxotricosanoic Acid: Another derivative with a keto group at the 14th carbon position.
15-Oxotricosanoic Acid: Similar structure with the keto group at the 15th carbon position.
Uniqueness: 17-Oxotricosanoic acid is unique due to its specific keto group placement, which imparts distinct chemical reactivity and biological activity compared to other oxotricosanoic acid derivatives. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
821805-10-1 |
|---|---|
Formule moléculaire |
C23H44O3 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
17-oxotricosanoic acid |
InChI |
InChI=1S/C23H44O3/c1-2-3-4-16-19-22(24)20-17-14-12-10-8-6-5-7-9-11-13-15-18-21-23(25)26/h2-21H2,1H3,(H,25,26) |
Clé InChI |
WUWFEFUPTVCEDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14212877.png)

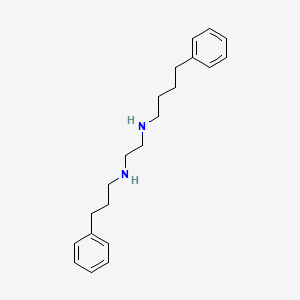
![2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro-](/img/structure/B14212892.png)
amino}methyl)-4-methylphenol](/img/structure/B14212901.png)
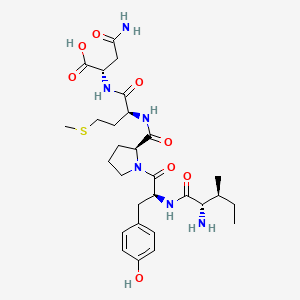
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B14212910.png)
![(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one](/img/structure/B14212914.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-](/img/structure/B14212922.png)
